1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride
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Overview
Description
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride is an organic compound that belongs to the class of thianium salts It is characterized by the presence of a thianium ion, which is a sulfur-containing heterocycle, and a phenyl ring substituted with two acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride typically involves the reaction of 2,5-dihydroxybenzoic acid with acetic anhydride to form the diacetate derivative. This intermediate is then reacted with thianium chloride under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thianium ion to a thiane derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetyloxy groups.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiane derivatives, and various substituted phenyl thianium compounds.
Scientific Research Applications
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride involves its interaction with molecular targets through its thianium ion and acetyloxy groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The pathways involved may include nucleophilic attack on the acetyloxy groups and electrophilic interactions with the thianium ion.
Comparison with Similar Compounds
Similar Compounds
- 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate
- 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium bromide
Uniqueness
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and overall chemical behavior compared to its perchlorate and bromide counterparts
Properties
CAS No. |
89706-31-0 |
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Molecular Formula |
C15H19ClO4S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[4-acetyloxy-3-(thian-1-ium-1-yl)phenyl] acetate;chloride |
InChI |
InChI=1S/C15H19O4S.ClH/c1-11(16)18-13-6-7-14(19-12(2)17)15(10-13)20-8-4-3-5-9-20;/h6-7,10H,3-5,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FOXVWGMIGOZQCI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)[S+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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